Clinical Relapse Rates in Recurrent Labial Herpes: Epervudine vs. Acyclovir
In a double-blind clinical trial of 51 patients with recurrent labial herpes, epervudine (Hevizos) ointment produced a 2-month relapse rate of 20.8%, compared to 44.4% for acyclovir (Zovirax) ointment [1]. While the difference was not statistically significant due to sample size, the numerical trend suggests a potential for improved sustained response following topical epervudine treatment.
| Evidence Dimension | Relapse rate within 2 months post-treatment |
|---|---|
| Target Compound Data | 20.8% |
| Comparator Or Baseline | Acyclovir (Zovirax) ointment: 44.4% |
| Quantified Difference | 23.6 percentage-point absolute reduction |
| Conditions | Double-blind, randomized clinical trial; 51 patients with recurrent labial herpes; topical application |
Why This Matters
For procurement decisions in clinical or research settings where topical herpes management is evaluated, the differential relapse rate provides a tangible endpoint for comparative efficacy assessment.
- [1] Makleit L, et al. [Clinical comparison of two topical antiviral ointments in herpes]. Orv Hetil. 1995 Feb 19;136(8):417-9. PMID: 7885687. View Source
